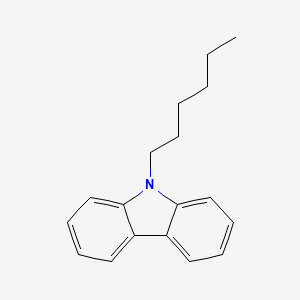

9-Hexylcarbazole

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9-hexylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N/c1-2-3-4-9-14-19-17-12-7-5-10-15(17)16-11-6-8-13-18(16)19/h5-8,10-13H,2-4,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUQFBKCOHURJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399600 | |

| Record name | 9-hexylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4041-21-8 | |

| Record name | 9-hexylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure of 9-Hexylcarbazole

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of this compound. The information is curated for professionals in scientific research and drug development who may utilize carbazole derivatives as building blocks for novel organic materials or pharmacologically active compounds.

Molecular Structure and Properties

This compound is an N-substituted derivative of carbazole, a tricyclic aromatic heterocycle. The hexyl group is attached to the nitrogen atom at position 9.

Table 1: Molecular Identifiers and Computed Properties of this compound

| Identifier/Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 9-hexyl-9H-carbazole, N-hexylcarbazole | [1] |

| CAS Number | 4041-21-8 | [1] |

| Molecular Formula | C₁₈H₂₁N | [1] |

| Molecular Weight | 251.4 g/mol | [1] |

| XLogP3 | 5.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 251.167400 g/mol | [1] |

| Topological Polar Surface Area | 4.9 Ų | [1] |

Synthesis and Purification

The most common method for synthesizing this compound is the N-alkylation of carbazole with a hexyl halide. A highly efficient and rapid method utilizes microwave irradiation in a solvent-free "dry media" condition, which aligns with green chemistry principles.

This protocol is adapted from the general procedure for microwave-assisted N-alkylation of carbazole.

Materials:

-

Carbazole (5.0 mmol, 0.836 g)

-

1-Bromohexane (7.5 mmol, 1.238 g, 1.05 mL)

-

Potassium Carbonate (K₂CO₃), anhydrous (20 mmol, 2.76 g)

-

Tetrabutylammonium Bromide (TBAB) (0.50 mmol, 0.161 g)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for flash chromatography

Procedure:

-

In a mortar, thoroughly mix carbazole, 1-bromohexane, TBAB, and potassium carbonate.

-

Transfer the solid mixture to an open Erlenmeyer flask.

-

Place the flask in a domestic microwave oven and irradiate for 5-10 minutes at a medium power setting. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Extract the product by adding dichloromethane (2 x 25 mL) to the solid residue and stirring.

-

Filter the combined organic extracts.

-

Dry the filtrate over anhydrous magnesium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by flash chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic Protons: ~7.2-8.1 ppm (multiplets, 8H). N-CH₂ (alpha protons): ~4.3 ppm (triplet, 2H). Alkyl Chain Protons: ~0.8-1.9 ppm (multiplets, 10H). Terminal CH₃: ~0.85 ppm (triplet, 3H). |

| ¹³C NMR | Aromatic Carbons: ~108-140 ppm. N-CH₂ (alpha carbon): ~43 ppm. Alkyl Chain Carbons: ~14-32 ppm. |

| FT-IR (KBr, cm⁻¹) | Aromatic C-H stretch: ~3050 cm⁻¹. Aliphatic C-H stretch: ~2850-2960 cm⁻¹. Aromatic C=C stretch: ~1450-1600 cm⁻¹. C-N stretch: ~1330 cm⁻¹. Aromatic C-H bend: ~720-750 cm⁻¹. |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 251. Base Peak: m/z = 180 ([M-C₅H₁₁]⁺, loss of pentyl radical). Other Fragments: m/z = 167 (carbazole radical cation). |

Applications in Research and Development

Carbazole derivatives are extensively used as building blocks for organic electronic materials due to their excellent charge-transporting properties and high triplet energy. 9-Alkylcarbazoles, including this compound, are key components in the synthesis of:

-

Host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) .

-

Hole-transporting materials in organic solar cells and perovskite solar cells.

-

Organic photorefractive materials .

In the context of drug development, the carbazole nucleus is a privileged scaffold found in various biologically active compounds. While direct applications of this compound in signaling pathways are not widely documented, its derivatives are explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The hexyl chain can modulate the lipophilicity of the molecule, which can be crucial for its pharmacokinetic and pharmacodynamic properties.

Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

Synthesis and Characterization of 9-Hexylcarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 9-hexylcarbazole, a key intermediate in the development of organic electronic materials and pharmaceutical compounds. The document details the experimental protocol for its preparation via N-alkylation of carbazole and presents its key characterization data in a structured format.

Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of 9H-carbazole with 1-bromohexane. This reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), using a base to deprotonate the carbazole nitrogen, thereby facilitating nucleophilic attack on the alkyl halide.

Experimental Protocol

The following protocol is adapted from a literature procedure for the synthesis of 9-hexyl-9H-carbazole[1].

Materials:

-

9H-Carbazole (20 g, 119.6 mmol)

-

1-Bromohexane (25 mL, 179.4 mmol)

-

Sodium hydroxide (NaOH) (19.1 g, 478.4 mmol)

-

N,N-Dimethylformamide (DMF) (80 mL)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

To a solution of carbazole dissolved in DMF, add sodium hydroxide and 1-bromohexane.

-

The reaction mixture is stirred at 70°C for 4 hours.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is then quenched with water.

-

The crude product is extracted multiple times with ethyl acetate and brine solution.

-

The combined organic fractions are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography or recrystallization to obtain pure this compound.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization of this compound

The synthesized this compound is characterized by various spectroscopic techniques to confirm its structure and purity. The following tables summarize the key characterization data.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.20 (d, J = 1.9 Hz, 1H), 8.04 (d, J = 8.7 Hz, 1H), 7.53 (dd, J = 8.7, 2.0 Hz, 1H), 7.49 – 7.46 (m, 1H), 7.40 (d, J = 8.3 Hz, 1H), 7.28 (d, J = 8.5 Hz, 1H), 7.24 (s, 1H), 4.27 (t, J = 7.3 Hz, 2H), 1.84 (dt, J = 15.0, 7.5 Hz, 2H), 1.29 (dd, J = 6.4, 3.2 Hz, 6H), 0.86 (t, J = 7.1 Hz, 3H).[1] |

| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm): 140.8, 125.6, 122.8, 120.3, 118.8, 108.7, 43.2, 31.6, 28.9, 27.0, 22.6, 14.0. (Note: Some aromatic signals may be overlapping or not explicitly listed in the reference) |

Note: The provided ¹³C NMR data is a simplified interpretation. For a complete assignment, further 2D NMR experiments would be beneficial.

Logical Relationship of Characterization

Caption: Characterization workflow for this compound.

References

photophysical properties of 9-hexylcarbazole derivatives

An In-depth Technical Guide on the Photophysical Properties of 9-Hexylcarbazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazole and its derivatives represent a cornerstone class of heterocyclic aromatic compounds extensively utilized in the development of organic electronic materials.[1] Their rigid, π-conjugated structure endows them with favorable charge transport properties and high thermal stability.[2] The introduction of a hexyl group at the 9-position (N-position) of the carbazole ring is a common strategy to enhance the solubility of these compounds in organic solvents, facilitating their processing for various applications.[1] These this compound derivatives are pivotal as building blocks for organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices.[1][3]

This guide provides a comprehensive overview of the core . It summarizes key quantitative data, details the experimental protocols used for their characterization, and illustrates the fundamental relationships between chemical structure and photophysical behavior.

Core Photophysical Properties

The utility of this compound derivatives in optoelectronic applications is dictated by their fundamental photophysical properties, including light absorption, emission, and the efficiency of these processes. Substituents on the carbazole core, particularly at the 3- and 6-positions, significantly modulate these properties.

Absorption and Emission Characteristics

This compound derivatives typically exhibit strong absorption in the ultraviolet (UV) region and emit fluorescence in the blue to green region of the visible spectrum. The precise wavelengths of absorption (λ_abs_) and emission (λ_em_) are highly dependent on the molecular structure. The introduction of electron-withdrawing groups (EWGs) or extending the π-conjugation generally leads to a bathochromic (red) shift in both absorption and emission maxima.[4] Conversely, electron-donating groups (EDGs) can cause a hypsochromic (blue) shift or a smaller red shift.

For instance, attaching phenyl groups at the 3 and 6 positions which are further substituted with EWGs like formyl (-CHO) or nitro (-NO₂) causes a considerable red shift in both absorption and emission.[4] The nitro-substituted derivative emits in the orange region (585 nm), while the formyl-substituted one provides a pure blue emission at 450 nm.[4]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_F_) is a critical measure of the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed. Many this compound derivatives are highly efficient emitters, with some exhibiting quantum yields approaching 100%.[2] For example, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole shows a remarkable luminescence quantum yield of 95%.[4] The fluorescence lifetime (τ_F_), which is the average time the molecule spends in the excited state before returning to the ground state, is typically in the nanosecond range for these compounds.[1]

Data Presentation: Photophysical Parameters

The following tables summarize key photophysical data for selected this compound derivatives as reported in the literature.

Table 1: Photophysical Properties of Substituted 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives.

| Derivative | Emission Max (λ_em_) | Luminescence Quantum Yield (Φ_F_) | Emission Color |

|---|---|---|---|

| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | 450 nm | 95% | Blue[4] |

| 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | 585 nm | Not Reported | Orange[4] |

Table 2: General Photophysical Properties of Carbazole Derivatives.

| Property | Value Range | Solvent/State |

|---|---|---|

| Absorption Max (λ_abs_) | 328 - 353 nm | Dichloromethane |

| Emission Max (λ_em_) | 386 - 437 nm | Dichloromethane[1] |

| Fluorescence Quantum Yield (Φ_F_) | 0.72 - 0.89 | Dichloromethane[1] |

| Fluorescence Quantum Yield (Φ_F_) | 0.40 - 0.85 | Solid State[1] |

| Fluorescence Lifetime (τ_F_) | 2.09 - 3.91 ns | Dichloromethane[1] |

Table 3: Photophysical Properties of Phenothiazinyl- and Carbazolyl-substituted Ethylenes.

| Property | Value | Solvent/State |

|---|---|---|

| Emission Color | Green-Blue | - |

| Quantum Yield (Φ_F_) | 13% - 28% | -[5] |

| Luminescence Decay Time | ~2.5 ns | Dilute Solution[5] |

Experimental Protocols

The characterization of the involves a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

-

Instrumentation: A dual-beam spectrophotometer (e.g., JASCO V-770) is commonly used.[6]

-

Sample Preparation: The derivative is dissolved in a suitable UV-grade solvent (e.g., dichloromethane, toluene, THF) to a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.[6] The solution is then placed in a quartz cuvette with a defined path length (usually 1 cm).

-

Measurement: An absorption spectrum is recorded, plotting absorbance versus wavelength. The wavelength of maximum absorbance (λ_abs_) is identified.

Steady-State Fluorescence Spectroscopy

This method measures the emission spectrum of a fluorescent molecule.

-

Instrumentation: A fluorescence spectrophotometer (e.g., HITACHI F-4700) is employed.[6]

-

Sample Preparation: Samples are prepared similarly to those for UV-Vis absorption, often using dilute solutions to avoid reabsorption effects.[1] Solutions may be degassed with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can quench fluorescence.

-

Measurement: The sample is excited at a wavelength where it absorbs light (often at its λ_abs_). The instrument scans a range of longer wavelengths to record the emission spectrum, from which the wavelength of maximum emission (λ_em_) is determined.

Fluorescence Quantum Yield (Φ_F_) Determination

The quantum yield is typically measured using a relative method, comparing the fluorescence intensity of the sample to that of a well-characterized standard.

-

Standard Selection: A standard with a known quantum yield and an emission range similar to the sample is chosen. Common standards include 9,10-diphenylanthracene in cyclohexane (Φ_F_ = 0.90) or quinine bisulfate in 0.1N H₂SO₄.[1][7]

-

Procedure:

-

The absorbance of both the sample and standard solutions are measured at the excitation wavelength and kept below 0.1 to minimize inner filter effects.

-

The fluorescence emission spectra of both the sample and the standard are recorded under identical instrumental conditions.

-

The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard.

-

-

Calculation: The quantum yield of the sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (n_sample_² / n_std_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time to determine the fluorescence lifetime (τ_F_).

-

Instrumentation: Techniques like Time-Correlated Single Photon Counting (TCSPC) or femtosecond transient absorption (fs-TA) spectroscopy are used.[8] An fs-TA setup typically involves a pump-supercontinuum probe method.[8]

-

Procedure: The sample is excited with a short pulse of light from a laser. The instrument then measures the fluorescence emission as a function of time after the excitation pulse.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s).

Visualizations: Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of experimental processes and conceptual relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

electrochemical behavior of 9-hexylcarbazole

An In-depth Technical Guide on the Electrochemical Behavior of 9-Hexylcarbazole

Introduction

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds that have garnered substantial interest in the fields of materials science and drug development. Their unique electronic and photophysical properties, including high hole-transporting mobility, thermal stability, and fluorescent quantum yields, make them ideal candidates for various applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors.[1] The introduction of an N-alkyl substituent, such as a hexyl group at the 9-position, enhances solubility in common organic solvents, which is crucial for device fabrication from solution.[2] Understanding the is fundamental to designing and optimizing these advanced materials.

This technical guide provides a comprehensive overview of the electrochemical properties of this compound and its derivatives. It summarizes key quantitative data, details common experimental protocols for its characterization, and illustrates the electrochemical processes involved.

Electrochemical Oxidation and Reduction

The is primarily characterized by oxidation processes centered on the electron-rich carbazole nucleus. The nitrogen atom and the aromatic rings act as the redox center.[3] Upon anodic oxidation, this compound typically undergoes a one-electron transfer to form a radical cation. The stability and subsequent reactivity of this radical cation are highly dependent on the substitution pattern on the carbazole ring.

For carbazole derivatives that are unsubstituted at the 3 and 6 positions, the initial oxidation can be followed by a chemical reaction, typically dimerization, where two radical cations couple.[3] This subsequent chemical reaction often renders the oxidation process irreversible or quasi-reversible on the time scale of cyclic voltammetry. Conversely, if the 3 and 6 positions are blocked by substituents, the oxidation tends to be a more stable and electrochemically reversible process.[3]

Reduction of the this compound moiety is generally more difficult and occurs at significantly negative potentials. This process is often irreversible.[1]

Quantitative Electrochemical Data

The electrochemical properties of this compound and its derivatives are quantified by their redox potentials. These values are typically determined using cyclic voltammetry (CV) and are crucial for understanding the electronic structure of the molecule.

Table 1: Oxidation and Reduction Potentials of this compound Derivatives

| Compound | E_ox (V vs. ref) | E_red (V vs. ref) | Reversibility | Reference Electrode |

| 2-(N-hexylcarbazol-3'-yl)-4-formylpyridine (7a) | 0.55, 0.84 | -1.86 | Quasi-rev/Rev | Ag/AgCl |

| 2-(N-hexylcarbazol-3'-yl)-5-formylpyridine (7b) | 0.71, 0.99 | -1.93 | Quasi-rev/Rev | Ag/AgCl |

Note: Data for unsubstituted this compound was not explicitly found in the provided search results, hence data for closely related derivatives are presented. The two oxidation potentials for the formylpyridine derivatives correspond to two distinct, sequential oxidation events.[1]

Frontier Molecular Orbitals: HOMO and LUMO Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic and optical properties of a molecule.[4] The HOMO level is associated with the electron-donating ability, while the LUMO level relates to the electron-accepting ability. The energy difference between them constitutes the HOMO-LUMO gap, which is a critical factor in determining the material's color and electrical conductivity.[4]

In the context of electrochemistry, the HOMO and LUMO energy levels can be estimated from the onset oxidation (E_ox^onset) and onset reduction (E_red^onset) potentials, respectively, as measured by cyclic voltammetry. The following empirical formulas are often used, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple which is assumed to have an absolute energy level of -4.8 eV or -4.4 eV relative to the vacuum level:

-

HOMO (eV) = -[E_ox^onset - E_1/2(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red^onset - E_1/2(Fc/Fc⁺) + 4.8]

Studies on various carbazole derivatives have shown that the HOMO level can be tuned by introducing different functional groups. Electron-donating groups tend to raise the HOMO level (making oxidation easier), while electron-withdrawing groups lower it.[5] For a series of 3,6-diaryl-N-hexylcarbazole derivatives, the HOMO levels were found to vary between -5.67 eV and -6.02 eV.[5][6]

Table 2: Frontier Energy Levels of this compound Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (Eg, eV) |

| 3,6-diaryl-N-hexylcarbazole series | -5.67 to -6.02 | N/A | N/A |

| 2-(N-hexylcarbazol-3'-yl)-4-formylpyridine (7a) | -5.10 | -2.69 | 2.41 |

| 2-(N-hexylcarbazol-3'-yl)-5-formylpyridine (7b) | -5.26 | -2.62 | 2.64 |

Electropolymerization

This compound can undergo electropolymerization, a process where a conductive polymer film is grown on an electrode surface through repeated electrochemical oxidation of the monomer.[2][7] The hexyl group at the 9-position prevents polymerization through the nitrogen atom, directing the coupling to occur primarily at the 3 and 6 positions of the carbazole rings. This results in the formation of poly(3,6-(this compound)).

The resulting polymer films are electroactive, meaning they can be reversibly oxidized and reduced ("doped" and "undoped"). This redox switching is accompanied by a distinct color change, a property known as electrochromism. For instance, poly(3-(9H-carbazol-9-yl)propanenitrile) films exhibit a green color in their oxidized state and are highly transparent in their neutral state.[7]

Experimental Protocols

The primary technique for investigating the is Cyclic Voltammetry (CV) .

Detailed Methodology for Cyclic Voltammetry

-

Cell Configuration: A standard three-electrode cell is used.[8]

-

Working Electrode: A glassy carbon electrode (GCE), platinum (Pt) disk, or indium tin oxide (ITO) coated glass is typically used. The electrode is polished with alumina slurry and sonicated in an appropriate solvent before use.[8][9]

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is commonly employed.[8][10]

-

Counter (Auxiliary) Electrode: A platinum wire or foil is used as the counter electrode.[8]

-

-

Electrolyte Solution:

-

Solvent: A dry, aprotic solvent such as dichloromethane (CH₂Cl₂), acetonitrile (ACN), or tetrahydrofuran (THF) is used.[1][9]

-

Supporting Electrolyte: A salt is added to ensure conductivity of the solution. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (TBABF₄) at a concentration of 0.1 M is common.[7]

-

Analyte Concentration: The this compound derivative is typically dissolved at a concentration of 1-10 mM.

-

-

Experimental Procedure:

-

The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes prior to the experiment to remove dissolved oxygen, and an inert atmosphere is maintained throughout the measurement.[8]

-

The potential is swept from an initial value where no reaction occurs towards the oxidation (or reduction) potential and then the scan direction is reversed.

-

Scan Rate: Typical scan rates range from 20 to 500 mV/s.[8][9]

-

Internal Standard: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often added at the end of the experiment as an internal standard to calibrate the potential of the reference electrode.[6]

-

Mandatory Visualizations

Caption: Workflow for CV analysis of this compound.

Conclusion

This compound exhibits rich electrochemical behavior dominated by the oxidation of its electron-rich core. The introduction of the hexyl group enhances solubility, facilitating its use in solution-processable electronic devices. Key electrochemical parameters, such as oxidation potentials and HOMO/LUMO energy levels, can be effectively determined by cyclic voltammetry. These parameters are highly tunable through chemical modification at the 3 and 6 positions of the carbazole ring, allowing for the rational design of materials with tailored electronic properties for specific applications in OLEDs, photovoltaics, and beyond. Furthermore, the ability of this compound to form stable, electroactive polymer films via electropolymerization opens up additional avenues for its application in electrochromic devices and sensors.

References

- 1. Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jacsdirectory.com [jacsdirectory.com]

- 8. iieta.org [iieta.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 9-Hexylcarbazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-hexylcarbazole in organic solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature, this guide focuses on the qualitative solubility profile, predicted solubility trends, and detailed experimental protocols for determining solubility. This information is crucial for applications in materials science, organic electronics, and pharmaceutical development where this compound is utilized.

Qualitative Solubility Profile of this compound

This compound is a derivative of carbazole, which is an aromatic heterocyclic organic compound. The solubility of carbazole itself is influenced by the polarity of the solvent. It is generally more soluble in non-polar organic solvents like toluene and benzene and shows some solubility in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1] The addition of a hexyl group to the nitrogen atom of the carbazole ring in this compound significantly increases its non-polar character. This structural modification is expected to enhance its solubility in non-polar organic solvents and decrease its solubility in polar solvents compared to the parent carbazole.

The "like dissolves like" principle is a fundamental concept in predicting solubility.[2] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. This compound, with its large non-polar hexyl chain and aromatic carbazole core, is predominantly a non-polar molecule. Therefore, it is anticipated to have high solubility in non-polar solvents and low solubility in polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar Aprotic | High | The non-polar hexane is an excellent solvent for the non-polar this compound due to favorable van der Waals interactions. |

| Toluene | Non-polar Aprotic | High | Toluene's aromatic ring can engage in π-π stacking with the carbazole core, and its overall non-polar nature is compatible with the hexyl chain. |

| Chloroform | Weakly Polar Aprotic | High to Medium | Chloroform can act as a hydrogen bond donor and has a dipole moment, but it is still a good solvent for many non-polar to moderately polar organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium | THF is a polar ether that can dissolve a wide range of compounds. It is expected to be a moderately good solvent for this compound. |

| Acetone | Polar Aprotic | Medium to Low | Acetone is more polar than THF and may be a less effective solvent for the highly non-polar this compound. |

| Ethanol | Polar Protic | Low | The polar, protic nature of ethanol, with its strong hydrogen bonding network, makes it a poor solvent for the non-polar this compound. |

| Methanol | Polar Protic | Low | Similar to ethanol, methanol is a highly polar and protic solvent, and is therefore not expected to be a good solvent for this compound. |

| Water | Polar Protic | Very Low / Insoluble | As a highly polar, protic solvent, water is a very poor solvent for the non-polar this compound. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. The most common and reliable method is the shake-flask method, followed by a quantitative analysis technique such as gravimetric analysis or spectroscopy.[3][4][5]

Shake-Flask Method for Achieving Equilibrium

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[3][6]

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Scintillation vials or flasks with tight-fitting caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[3]

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[5]

-

Periodically check for the continued presence of undissolved solid.

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

Gravimetric Analysis for Quantification

Gravimetric analysis is a straightforward and accurate method for determining the concentration of the solute in the saturated solution.[4][7][8]

Materials:

-

Filtered saturated solution from the shake-flask method

-

Pre-weighed evaporation dish or beaker

-

Pipette

-

Drying oven or vacuum oven

Procedure:

-

Accurately pipette a known volume of the filtered saturated solution into a pre-weighed evaporation dish.

-

Record the exact weight of the dish with the solution.

-

Gently evaporate the solvent in a well-ventilated fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas can be used.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

The final weight of the dish minus the initial weight gives the mass of the dissolved this compound.

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Caption: Key factors influencing the solubility of organic compounds.

References

An In-depth Technical Guide on the Thermal Stability of 9-Hexylcarbazole for Device Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 9-hexylcarbazole, a key organic semiconductor material utilized in a variety of electronic device applications. Understanding the thermal properties of this material is critical for predicting device performance, lifetime, and operational limits. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key concepts.

Quantitative Thermal Data

| Compound | Melting Point (Tm) | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) |

| This compound | 62-63 °C | Not Reported | Not Reported |

| 2-(N-hexylcarbazol-3'-yl)-4-formylpyridine | 95 °C[1] | Not Reported | 291 °C (5% weight loss)[1] |

| 2-(N-hexylcarbazol-3'-yl)-5-formylpyridine | 86 °C[1] | Not Reported | 307 °C (5% weight loss)[1] |

Carbazole-based materials are generally recognized for their robust thermal properties, with many derivatives exhibiting thermal stability at temperatures exceeding 400°C.

Experimental Protocols

The characterization of the thermal stability of materials like this compound is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

2.1. Thermogravimetric Analysis (TGA)

TGA is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental method for determining the thermal stability and decomposition temperature of a material.

-

Objective: To determine the temperature at which this compound begins to decompose.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).

-

The sample is loaded into the TGA furnace.

-

An inert gas, such as nitrogen, is purged through the furnace to prevent oxidation.

-

The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).[2]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The decomposition temperature (Td) is typically identified as the temperature at which a significant weight loss (e.g., 5%) is observed.

-

2.2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to identify thermal transitions such as melting point (Tm) and glass transition temperature (Tg).

-

Objective: To determine the melting point and glass transition temperature of this compound.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow to the sample and reference is monitored.

-

The melting point is observed as an endothermic peak on the DSC thermogram.

-

The glass transition is observed as a step-like change in the baseline of the heat flow signal. To confirm a glass transition, a second heating cycle is often performed after a controlled cooling step to observe the transition more clearly.

-

Visualizations

3.1. Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for assessing the thermal stability of an organic material like this compound.

3.2. Device Structure with this compound Layer

This compound is often used as a host material in the emissive layer or as a hole transport layer in organic light-emitting diodes (OLEDs). Its thermal stability is critical for the longevity of such devices.

References

understanding the electronic properties of 9-hexylcarbazole

An In-Depth Technical Guide to the Electronic Properties of 9-Hexylcarbazole

Introduction

This compound is a derivative of carbazole, an aromatic heterocyclic organic compound. It is distinguished by the addition of a hexyl group to the nitrogen atom of the carbazole core. This modification enhances its solubility in organic solvents, making it highly suitable for solution-based processing of electronic devices. Carbazole derivatives, including this compound, are widely recognized for their excellent hole-transporting capabilities, high photochemical stability, and significant charge carrier mobility.[1] These properties make them crucial building blocks in the development of organic electronic materials for applications such as organic light-emitting diodes (OLEDs), photovoltaic cells, and photorefractive materials.[1][2] This guide provides a detailed overview of the core electronic properties of this compound, the experimental protocols used to determine these properties, and the underlying physical relationships.

Core Electronic Properties

The electronic properties of this compound are fundamental to its function in electronic devices. These properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the resulting energy gap, and charge carrier mobility, dictate the efficiency of charge injection, transport, and recombination.

Data Presentation: Electronic Properties of Carbazole Derivatives

The following table summarizes key electronic properties for various carbazole derivatives. It is important to note that these values can be influenced by the specific substituent groups attached to the carbazole core. The HOMO level of carbazole derivatives, for instance, has been shown to vary between -5.67 and -6.02 eV depending on the electron-withdrawing or donating nature of the substituents.[3]

| Property | Value | Compound | Method | Reference |

| HOMO Level | -5.67 to -6.02 eV | 3,6-diaryl-N-hexylcarbazole | Cyclic Voltammetry | [3] |

| HOMO Level | -5.9 eV | Poly(9-vinylcarbazole) (PVK) | [4] | |

| LUMO Level | -2.48 eV | Al12N12 (Nanocage) | DFT Calculation | [5] |

| Energy Gap (Eg) | 3.42 eV | Carbazole-Anthracene Compound 1 | Optical Absorption | [6] |

| Energy Gap (Eg) | 2.50 eV | Carbazole-Benzothiadiazole Cmpd 2 | Optical Absorption | [6] |

| Charge Mobility | 10⁻⁵ – 10⁻⁴ cm²/(V·s) | Disordered Organic Materials | General Range | [7] |

Note: Data for the parent this compound is not explicitly detailed in the provided context; the table presents values for closely related and representative carbazole-based materials to provide a functional reference range.

Experimental Protocols

The characterization of this compound's electronic properties relies on a suite of standardized experimental techniques. The methodologies for two primary techniques, Cyclic Voltammetry and UV-Visible Spectroscopy, are detailed below.

Cyclic Voltammetry (CV)

Cyclic Voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of the material.

Experimental Methodology:

-

Cell Configuration: A standard three-electrode cell is used. This consists of a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., coiled platinum wire), and a reference electrode (e.g., saturated Ag/AgCl).[1][8]

-

Electrolyte Solution: The this compound sample is dissolved in an appropriate solvent, such as acetonitrile (CH3CN), containing a supporting electrolyte like tetraethylammonium chloride (TEACl) or tetrabutylammonium tetrafluoroborate (Bu4NBF4) at a typical concentration of 0.1 mol/L.[1][8]

-

Degassing: The solution is thoroughly degassed with an inert gas, such as oxygen-free nitrogen, before the measurement. A nitrogen atmosphere is maintained over the solution throughout the experiment to prevent interference from oxygen.[1]

-

Measurement: A potentiostat is used to apply a scanning potential to the working electrode. The potential is swept linearly to a set vertex potential and then reversed. The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram.[1]

-

Data Analysis: The onset potentials for the first oxidation (E_ox) and reduction (E_red) peaks are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using empirical formulas relative to a known standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical energy gap (Eg) of a material by measuring its absorption of ultraviolet and visible light. This absorption corresponds to the energy required to promote an electron from the HOMO to the LUMO.

Experimental Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).[9][10]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurement.[10]

-

Measurement: The solution is placed in a quartz cuvette. Light spanning the ultraviolet and visible range (typically 200-800 nm) is passed through the sample.[11] The instrument records the absorbance at each wavelength.

-

Data Analysis: The absorption spectrum is plotted as absorbance versus wavelength. The onset of the lowest energy absorption band (λ_onset) is identified. This wavelength corresponds to the energy of the HOMO-LUMO transition and is used to calculate the optical energy gap using the Planck-Einstein relation:

-

Eg (eV) = 1240 / λ_onset (nm)

-

Visualization of Core Concepts

Diagrams created using the DOT language help visualize the relationships between electronic properties and the principles of their measurement.

Relationship Between Electronic Energy Levels

The HOMO and LUMO are the key frontier molecular orbitals that define the electronic behavior of a molecule. The energy difference between them constitutes the HOMO-LUMO gap, a critical parameter for electronic and optical applications.

Principle of UV-Vis Absorption

UV-Vis spectroscopy probes the electronic transitions within a molecule. For conjugated systems like this compound, the primary absorption in the near-UV region is due to the π → π* transition, where an electron is excited from a π bonding orbital (part of the HOMO) to a π* anti-bonding orbital (part of the LUMO).

References

- 1. iieta.org [iieta.org]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 5. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 7. journals.aps.org [journals.aps.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. chem.libretexts.org [chem.libretexts.org]

The Rise of 9-Hexylcarbazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar, and electron-rich nature makes it an ideal pharmacophore for interacting with various biological targets. Among the diverse array of carbazole derivatives, N-substituted analogs, particularly those with alkyl chains, have garnered significant attention for their potential therapeutic applications, ranging from anticancer to neuroprotective effects. This technical guide focuses on the emerging class of 9-hexylcarbazole-based compounds, providing an in-depth overview of their synthesis, biological activities, and mechanisms of action, with a focus on their potential in oncology.

Synthesis of this compound-Based Compounds

The introduction of a hexyl group at the 9-position of the carbazole nucleus is a key step in the synthesis of this class of compounds. This is typically achieved through an N-alkylation reaction. Subsequent modifications can be made to the carbazole ring to generate a library of derivatives with diverse biological activities.

General Experimental Protocol for N-Alkylation of Carbazole

A common method for the synthesis of this compound involves the reaction of carbazole with a suitable hexylating agent, such as 1-bromohexane, in the presence of a base.

Materials:

-

Carbazole

-

1-Bromohexane

-

Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

-

Dimethylformamide (DMF) or Acetone as solvent

Procedure:

-

Carbazole is dissolved in a suitable solvent like DMF or acetone in a round-bottom flask.

-

A base, such as powdered KOH or NaH, is added to the solution to deprotonate the nitrogen of the carbazole.

-

1-Bromohexane is then added dropwise to the reaction mixture.

-

The mixture is stirred at room temperature or heated to reflux for several hours to ensure the completion of the reaction.

-

After cooling, the reaction mixture is poured into water, and the crude product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Example: Synthesis of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives

Further functionalization of the this compound core can be achieved through various cross-coupling reactions. For instance, 3,6-diphenyl-9-hexyl-9H-carbazole derivatives bearing electron-withdrawing groups have been synthesized and their photophysical properties evaluated.[1]

Experimental Workflow for Synthesis of Functionalized 9-Hexylcarbazoles

Caption: General synthetic workflow for functionalized this compound derivatives.

Biological Activity and Therapeutic Potential

While research specifically on the biological activities of this compound derivatives is still emerging, studies on structurally similar N-alkylcarbazoles, such as 9-ethylcarbazole derivatives, provide valuable insights into their potential as anticancer agents. These compounds have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[2][3]

Anticancer Activity of a Representative N-Alkylcarbazole Derivative

A notable example is the compound 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), which has demonstrated significant antitumor activity in melanoma cells.[2] The biological activities of ECCA are summarized in the tables below.

Table 1: Cytotoxicity of ECCA in Melanoma Cell Lines

| Cell Line | IC50 (µM) at 48h |

| UACC62 (BRAF mutated) | ~1.0 |

| Mel-Juso (NRAS mutated) | ~1.5 |

| Human Primary Melanocytes | > 10 |

Data extracted from Wen et al., 2021.[2]

Table 2: Induction of Apoptosis by ECCA in UACC62 Cells

| ECCA Concentration (µM) | Percentage of Apoptotic Cells |

| 0 (Control) | 3.8 ± 3.1% |

| 0.5 | 10.3 ± 1.7% |

| 1.0 | 25.0 ± 4.8% |

| 5.0 | 43.6 ± 2.8% |

Data extracted from Wen et al., 2021.[2]

Experimental Protocols for Biological Assays

Cell Viability Assay (MTT or CCK8):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the this compound compound for a specified period (e.g., 48 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 is added to each well.

-

After incubation, the formazan crystals (in the case of MTT) are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength.

-

Cell viability is calculated as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Cells are treated with the test compound for the desired time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

The cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry.

-

The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

Mechanism of Action: Signaling Pathways

The anticancer effects of N-alkylcarbazole derivatives are often mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.[4][5] For instance, ECCA has been shown to exert its antitumor function by reactivating the p53 pathway in melanoma cells.[2][3]

The p53-Mediated Apoptotic Pathway

ECCA treatment leads to the activation of the p53 signaling pathway.[2] This is initiated by the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK), which in turn phosphorylate and activate p53.[2] Activated p53 then upregulates the expression of pro-apoptotic proteins and cell cycle inhibitors, such as p21, leading to cell cycle arrest and apoptosis.[2]

Signaling Pathway of ECCA-Induced Apoptosis

Caption: Proposed signaling pathway for ECCA-induced apoptosis and senescence in melanoma cells.

Conclusion and Future Perspectives

This compound-based compounds represent a promising area for the discovery of novel therapeutic agents. While direct biological data for this specific class is currently limited, the extensive research on other N-alkylcarbazole derivatives strongly suggests their potential, particularly in the field of oncology. The synthetic accessibility of the carbazole core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to fully elucidate their therapeutic potential and mechanisms of action. The insights gained from such studies will be invaluable for the development of next-generation targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Theoretical and Computational Insights into 9-Hexylcarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hexylcarbazole and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in the fields of organic electronics and medicinal chemistry. Their inherent electron-rich nature, coupled with the ability to tune their electronic and photophysical properties through chemical modification, makes them promising candidates for a variety of applications, including as host materials in Organic Light-Emitting Diodes (OLEDs), hole-transporting materials in perovskite solar cells, and as scaffolds for the development of novel therapeutic agents.[1][2] The hexyl substituent at the 9-position enhances solubility in organic solvents, facilitating device fabrication through solution-based processing.

This technical guide provides an in-depth overview of the theoretical and computational studies of this compound, supplemented with relevant experimental data. It is intended to serve as a comprehensive resource for researchers and professionals working with this versatile molecule.

Data Presentation

The following tables summarize key quantitative data for this compound and its derivatives, compiled from various experimental and computational studies.

Table 1: Electronic Properties of this compound and Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |

| 3,6-diphenyl-9-hexyl-9H-carbazole | -5.67 | -2.25 | 3.42 | Experimental (CV) | [3] |

| 3,6-di(p-methoxyphenyl)-9-hexyl-9H-carbazole | -5.69 | -2.23 | 3.46 | Experimental (CV) | [3] |

| 3,6-di(p-cyanophenyl)-9-hexyl-9H-carbazole | -6.02 | -2.71 | 3.31 | Experimental (CV) | [3] |

| This compound (estimated) | ~ -5.8 | ~ -2.1 | ~ 3.7 |

Note: Data for unsubstituted this compound is estimated based on trends observed in related derivatives.

Table 2: Photophysical Properties of this compound Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Solvent | Reference |

| 3,6-diphenyl-9-hexyl-9H-carbazole | 350 | 405 | 0.96 | Toluene | [3] |

| 3,6-di(p-methoxyphenyl)-9-hexyl-9H-carbazole | 355 | 410 | 0.85 | Toluene | [3] |

| 3,6-di(p-cyanophenyl)-9-hexyl-9H-carbazole | 352 | 415 | 0.19 | Toluene | [3] |

| {4-[2-(9-Hexyl-9H-carbazol-3-yl)vinyl]phenyl}dimethylamine | 398 | 496 | - | - | [4] |

Experimental and Computational Protocols

Synthesis of this compound

A common synthetic route to this compound involves the N-alkylation of carbazole with a hexyl halide.

Detailed Protocol:

-

Reactant Preparation: Carbazole is dissolved in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Deprotonation: A strong base, commonly potassium hydroxide (KOH) or sodium hydride (NaH), is added to the solution to deprotonate the nitrogen atom of the carbazole, forming the carbazolide anion.

-

Alkylation: 1-Bromohexane (or another suitable hexyl halide) is added to the reaction mixture. The carbazolide anion acts as a nucleophile, attacking the electrophilic carbon of the hexyl halide in an SN2 reaction.

-

Workup and Purification: The reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography to yield pure this compound.

Computational Methodology

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic and structural properties of carbazole derivatives.[5][6][7]

Detailed Protocol:

-

Structure Preparation: An initial 3D structure of the this compound molecule is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with the 6-31G* basis set.[5] This combination has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: From the optimized geometry, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential, and simulated absorption spectra using Time-Dependent DFT (TD-DFT).

Signaling Pathways and Logical Relationships

The utility of this compound derivatives in OLEDs stems from their role in facilitating efficient charge transport and emission. The following diagram illustrates the logical relationship of energy levels for a typical blue OLED incorporating a carbazole-based host material.

The HOMO and LUMO energy levels of the this compound host are crucial for efficient charge injection from the transport layers and for confining the charge carriers within the emissive layer to promote radiative recombination in the dopant.

Conclusion

Theoretical and computational studies are invaluable tools for understanding and predicting the properties of this compound and its derivatives. DFT calculations, in conjunction with experimental data, provide a powerful approach to rationally design new materials with tailored electronic and photophysical properties for advanced applications in organic electronics and drug discovery. This guide serves as a foundational resource for researchers to navigate the synthesis, characterization, and computational modeling of this important class of molecules.

References

Fundamental Research on 9-Hexylcarbazole Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental research on 9-hexylcarbazole polymers. These materials have garnered significant interest in the field of organic electronics and optoelectronics due to their unique photophysical and electrochemical properties. The presence of the carbazole moiety provides excellent hole-transporting capabilities and thermal stability, while the 9-hexyl chain enhances solubility and processability, making them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), solar cells, and photoreceptors.[1][2] This document details the synthesis, characterization, and application of these polymers, presenting quantitative data in a structured format, outlining experimental protocols, and visualizing key processes.

Synthesis of this compound Polymers

The synthesis of this compound polymers can be achieved through various polymerization techniques, primarily through chemical and electrochemical methods. Chemical methods, such as Suzuki and Yamamoto coupling reactions, offer good control over the polymer structure and molecular weight.[2][3][4][5][6][7][8] Electropolymerization, on the other hand, provides a direct method to deposit thin polymer films onto electrode surfaces.[9]

Chemical Polymerization

1.1.1. Suzuki Coupling Polymerization

Suzuki coupling is a versatile method for synthesizing conjugated polymers by reacting a dihalo-monomer with a diboronic acid or ester monomer in the presence of a palladium catalyst. For this compound-based polymers, this often involves the coupling of a dibromo-9-hexylcarbazole monomer with a suitable aromatic diboronic acid.

Experimental Protocol: Suzuki Coupling Polymerization

-

Monomers: 2,7-dibromo-9-hexylcarbazole and a selected aromatic diboronic acid or ester (e.g., 1,4-phenylenediboronic acid).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

-

Base: An aqueous solution of potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3).[2]

-

Solvent: A two-phase system, typically toluene and water.

-

Procedure:

-

In a flask equipped with a condenser and magnetic stirrer, dissolve the dibromo-9-hexylcarbazole monomer, the diboronic acid monomer, and the palladium catalyst in toluene.

-

Add the aqueous base solution to the mixture.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.

-

After cooling to room temperature, the organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

-

The polymer is precipitated by adding the concentrated solution to a non-solvent like methanol.

-

The precipitated polymer is filtered, washed with methanol, and dried under vacuum.

-

-

Purification: The crude polymer is often purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is typically obtained from the chloroform fraction.

1.1.2. Yamamoto Coupling Polymerization

Yamamoto coupling involves the dehalogenative polycondensation of dihaloaromatic monomers using a nickel(0) complex as the catalyst. This method is particularly useful for the homopolymerization of 2,7-dihalo-9-hexylcarbazole.

Experimental Protocol: Yamamoto Coupling Polymerization

-

Monomer: 2,7-diiodo-9-hexylcarbazole or 2,7-dibromo-9-hexylcarbazole.

-

Catalyst System: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2] and 2,2'-bipyridyl.

-

Solvent: Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the nickel catalyst and 2,2'-bipyridyl in the anhydrous solvent.

-

Add the dihalo-9-hexylcarbazole monomer to the catalyst solution.

-

Heat the mixture at a specified temperature (e.g., 80 °C) for several hours.

-

The polymerization is typically quenched by pouring the reaction mixture into an acidic methanol solution.

-

The precipitated polymer is collected by filtration, washed with methanol, and dried.

-

-

Purification: Similar to polymers synthesized via Suzuki coupling, purification is generally performed using Soxhlet extraction.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct formation of a polymer film on a conductive substrate (e.g., indium tin oxide (ITO) glass or a platinum electrode) by the oxidative coupling of the monomer.

Experimental Protocol: Electropolymerization

-

Monomer: this compound.

-

Electrolyte: A solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or sodium perchlorate (NaClO4), in a suitable solvent.[9]

-

Solvent: Acetonitrile (ACN) or dichloromethane (CH2Cl2).[9]

-

Electrochemical Cell: A standard three-electrode cell consisting of a working electrode (e.g., ITO glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[10][11]

-

Procedure (Cyclic Voltammetry):

-

Prepare a solution of the this compound monomer and the supporting electrolyte in the chosen solvent.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Immerse the electrodes in the solution.

-

Apply a potential sweep between a defined range (e.g., 0 V to 1.5 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s) for a set number of cycles.

-

A polymer film will gradually deposit on the working electrode.

-

After polymerization, the coated electrode is rinsed with the pure solvent to remove any unreacted monomer and electrolyte.

-

Characterization of this compound Polymers

A comprehensive characterization of this compound polymers is essential to understand their structure-property relationships and to evaluate their potential for various applications.

Structural and Molecular Weight Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized polymers.

Experimental Protocol: NMR Spectroscopy

-

Solvent: Deuterated chloroform (CDCl3) or other suitable deuterated solvents in which the polymer is soluble.

-

Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Procedure:

2.1.2. Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers.[14][15]

Experimental Protocol: GPC Analysis

-

Mobile Phase: A solvent in which the polymer is soluble, such as tetrahydrofuran (THF) or chloroform.

-

Columns: A set of columns packed with porous gel particles of varying pore sizes.

-

Calibration: The system is calibrated using polystyrene standards of known molecular weights.

-

Detector: A refractive index (RI) or a UV-Vis detector.

-

Procedure:

-

Prepare a dilute solution of the polymer in the mobile phase.

-

Inject the solution into the GPC system.

-

The polymer molecules are separated based on their hydrodynamic volume as they pass through the columns.

-

The molecular weight distribution is determined by comparing the elution time of the polymer with the calibration curve.

-

Optical and Electrochemical Properties

2.2.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic absorption properties of the polymers in solution and as thin films. The absorption onset is used to determine the optical bandgap (Eg).

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Solution: A dilute solution of the polymer in a suitable solvent (e.g., THF or chloroform).

-

Thin Film: A thin film of the polymer is deposited on a transparent substrate (e.g., quartz or glass) by spin-coating or drop-casting.

-

-

Instrument: A standard UV-Vis spectrophotometer.

-

Procedure:

2.2.2. Cyclic Voltammetry (CV)

CV is a powerful technique to determine the electrochemical properties of the polymers, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[11][19][20]

Experimental Protocol: Cyclic Voltammetry

-

Sample Preparation: A thin film of the polymer is cast onto the working electrode.

-

Electrochemical Cell and Electrolyte: Same as for electropolymerization.

-

Procedure:

-

Record the cyclic voltammogram of the polymer film in the deoxygenated electrolyte solution.

-

The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram.

-

The HOMO and LUMO energy levels are calculated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

HOMO (eV) = -[Eox (vs. Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Ered (vs. Fc/Fc+) + 4.8] Alternatively, the LUMO can be estimated from the HOMO and the optical bandgap: LUMO = HOMO + Eg.[19]

-

-

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound-based polymers reported in the literature.

Table 1: Molecular Weight and Polydispersity Index

| Polymer | Synthesis Method | Mn (kDa) | Mw (kDa) | PDI | Reference |

| P(this compound) | Electrochemical | - | 130.9 | - | [11] |

| PCDTBT | Suzuki Coupling | ~20 | - | ~2.2 | [21] |

| Poly(9-vinylcarbazole) | - | - | ~1,100 | - | [22][23] |

Table 2: Optical and Electrochemical Properties

| Polymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (Eg, eV) | Reference |

| Poly(9-vinylcarbazole) | -5.8 | -2.2 | 3.6 | [2] |

| PCDTBT | -5.5 | -3.6 | 1.9 | [24] |

| PQ1 | -5.61 | -3.65 | 1.96 | [19] |

| PQ2 | -5.28 | -3.31 | 1.97 | [19] |

Applications in Organic Electronics

The favorable properties of this compound polymers make them excellent candidates for use in various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, this compound polymers are primarily used as hole-transporting layers (HTLs) due to their high hole mobility and suitable HOMO energy level, which facilitates efficient hole injection from the anode.[3][5][25]

Experimental Protocol: OLED Fabrication

-

Substrate: Patterned ITO-coated glass.

-

Device Architecture (Typical): ITO / HTL (this compound polymer) / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / Cathode (e.g., LiF/Al).[26]

-

Fabrication Steps:

-

The ITO substrate is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

The HTL is deposited onto the ITO by spin-coating a solution of the this compound polymer. The substrate is then annealed to remove the solvent.

-

The EML, ETL, and cathode layers are subsequently deposited by thermal evaporation in a high-vacuum chamber.

-

Perovskite Solar Cells (PSCs)

In inverted (p-i-n) perovskite solar cells, this compound-based polymers can function as the hole-transporting material (HTM), extracting holes from the perovskite absorber layer and transporting them to the anode.

Experimental Protocol: Perovskite Solar Cell Fabrication

-

Device Architecture (p-i-n): ITO / HTM (this compound polymer) / Perovskite / Electron-Transporting Layer (ETL) / Cathode.

-

Fabrication Steps:

-

A cleaned ITO substrate is used.

-

The this compound polymer HTM is deposited via spin-coating.

-

The perovskite precursor solution is spin-coated on top of the HTM layer, followed by thermal annealing to form the crystalline perovskite film.

-

The ETL (e.g., PCBM) and a metal cathode (e.g., silver) are then deposited, often by spin-coating and thermal evaporation, respectively.

-

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis, purification, characterization, and application of this compound polymers.

Energy Level Diagram for an OLED

Caption: Energy level alignment in a typical OLED device featuring a this compound polymer as the HTL.

References

- 1. Theoretical studies on the electronic and optical properties of two new alternating fluorene/carbazole copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer [mdpi.com]

- 3. Polycarbazole-based networks made by photo-crosslinking for hole transporting layers of OLED devices | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. Carbazole-based copolymers via direct arylation polymerization (DArP) for Suzuki-convergent polymer solar cell performance - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. Poly(N-alkyl-3,6-carbazole)s via Suzuki-Miyaura Polymerization: From Macrocyclization toward End Functionalization | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. iieta.org [iieta.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tainstruments.com [tainstruments.com]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Cyclic Voltammetry | Melville Laboratory for Polymer Synthesis [melville.group.ch.cam.ac.uk]

- 21. Carbazole derivative synthesis and their electropolymerization [ouci.dntb.gov.ua]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. files.core.ac.uk [files.core.ac.uk]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 9-Hexylcarbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hexylcarbazole is a key intermediate in the synthesis of various organic electronic materials, including polymers for organic light-emitting diodes (OLEDs), photovoltaic devices, and photorefractive materials. The hexyl group imparts solubility and influences the solid-state packing of the carbazole unit, which is crucial for charge transport properties. This document provides a detailed protocol for the synthesis of this compound via a direct N-alkylation of carbazole, a robust and high-yielding method suitable for laboratory-scale preparation.

Synthesis Overview

The synthesis of this compound is most commonly achieved through the N-alkylation of carbazole with a suitable hexyl halide, such as 1-bromohexane. The reaction is typically carried out in the presence of a base to deprotonate the carbazole nitrogen, forming the carbazolide anion, which then acts as a nucleophile. A phase transfer catalyst can be employed to facilitate the reaction between the aqueous base and the organic-soluble reactants.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference/Note |

| Reactants | ||

| Carbazole | 1.0 eq | Starting material |

| 1-Bromohexane | 1.2 eq | Alkylating agent |

| Potassium Hydroxide (KOH) | 3.0 eq | Base |

| Tetrabutylammonium Bromide (TBAB) | 0.1 eq | Phase Transfer Catalyst |